molecular formula C6H2Br2FNO3 B1395729 2,4-Dibromo-3-fluoro-6-nitrophenol CAS No. 2924-30-3

2,4-Dibromo-3-fluoro-6-nitrophenol

Cat. No.: B1395729
CAS No.: 2924-30-3
M. Wt: 314.89 g/mol
InChI Key: RXWWMSAGGZRKHF-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-fluoro-6-nitrophenol is an organic compound with the molecular formula C6H2Br2FNO3 It belongs to the family of halogenated phenols and is characterized by the presence of bromine, fluorine, and nitro groups attached to a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dibromo-3-fluoro-6-nitrophenol can be synthesized through a multi-step process involving the nitration and halogenation of phenolic compounds. One common method involves the nitration of 2,4-dibromophenol using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 6-position. The fluorine atom is then introduced through a halogen exchange reaction using a suitable fluorinating agent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-3-fluoro-6-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Derivatives with different functional groups replacing bromine or fluorine.

    Reduction: 2,4-Dibromo-3-fluoro-6-aminophenol.

    Oxidation: Quinone derivatives.

Scientific Research Applications

2,4-Dibromo-3-fluoro-6-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dibromo-3-fluoro-6-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The halogen atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Uniqueness: 2,4-Dibromo-3-fluoro-6-nitrophenol is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the phenolic ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,4-dibromo-3-fluoro-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FNO3/c7-2-1-3(10(12)13)6(11)4(8)5(2)9/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWWMSAGGZRKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716653
Record name 2,4-Dibromo-3-fluoro-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2924-30-3
Record name 2,4-Dibromo-3-fluoro-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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